molecular formula C16H12FN5O B6430370 5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide CAS No. 2097918-37-9

5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide

Cat. No. B6430370
CAS RN: 2097918-37-9
M. Wt: 309.30 g/mol
InChI Key: QWHYWSOBHZSEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide (FNPPC) is a novel fluorinated heterocyclic compound with a wide range of applications in scientific research. It has been used in numerous studies due to its unique structure, which allows it to be used as a substrate for a variety of enzymes, as well as a potential inhibitor of certain enzymes and proteins. FNPPC has been used in many fields of research, including biochemistry, pharmacology, and molecular biology.

Scientific Research Applications

5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide has been used in many areas of scientific research, including biochemistry, pharmacology, and molecular biology. It has been used as a substrate for a variety of enzymes, including cytochrome P450 and UDP-glucuronosyltransferase. It has also been used as a potential inhibitor of certain enzymes and proteins, such as protein tyrosine phosphatase and cyclooxygenase-2. In addition, 5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide has been used in studies investigating the effects of drugs on cells, as well as the effects of drugs on the nervous system.

Mechanism of Action

The mechanism of action of 5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide is not yet fully understood. However, it is believed that 5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide acts as an inhibitor of certain enzymes and proteins, such as protein tyrosine phosphatase and cyclooxygenase-2. In addition, 5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide has been shown to interact with other molecules, such as DNA, RNA, and proteins, and may be involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide are not yet fully understood. However, studies have shown that 5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide can interact with DNA, RNA, and proteins, and may be involved in the regulation of gene expression. In addition, 5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide has been shown to have antioxidant and anti-inflammatory effects, as well as the ability to modulate the activity of certain enzymes and proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide in lab experiments include its low cost, its simple synthesis method, and its ability to interact with DNA, RNA, and proteins. In addition, 5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide has been shown to have antioxidant and anti-inflammatory effects, as well as the ability to modulate the activity of certain enzymes and proteins. The main limitation of using 5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide in lab experiments is the lack of knowledge about its mechanism of action and its potential side effects.

Future Directions

Given the potential of 5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide, there are many possible future directions for research. These include further investigations into its mechanism of action, its potential applications in drug development, and its potential side effects. In addition, further studies could be conducted to investigate its potential as an inhibitor of certain enzymes and proteins, as well as its ability to interact with DNA, RNA, and proteins. Finally, further studies could be conducted to investigate its potential as a therapeutic agent for various diseases and conditions.

Synthesis Methods

5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide can be synthesized via a two-step process that involves the condensation of 3-(pyridin-4-yl)pyrazin-2-ylmethanol with 5-fluoropyridine-3-carboxylic acid. The first step involves the reaction of 3-(pyridin-4-yl)pyrazin-2-ylmethanol with sodium hydroxide to form the corresponding sodium salt. This salt is then reacted with 5-fluoropyridine-3-carboxylic acid in the presence of anhydrous sodium acetate to form 5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide. This synthesis method is relatively simple and efficient, making it a popular choice for researchers.

properties

IUPAC Name

5-fluoro-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN5O/c17-13-7-12(8-19-9-13)16(23)22-10-14-15(21-6-5-20-14)11-1-3-18-4-2-11/h1-9H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHYWSOBHZSEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=CN=C2CNC(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.